2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide
CAS No.: 921572-43-2
Cat. No.: VC11974548
Molecular Formula: C22H23ClN4O3S
Molecular Weight: 459.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921572-43-2 |
|---|---|
| Molecular Formula | C22H23ClN4O3S |
| Molecular Weight | 459.0 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide |
| Standard InChI | InChI=1S/C22H23ClN4O3S/c1-15-3-2-4-18(9-15)26-21(30)14-31-22-25-11-19(13-28)27(22)12-20(29)24-10-16-5-7-17(23)8-6-16/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30) |
| Standard InChI Key | NEDZWWILASGFSJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
| Canonical SMILES | CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)Cl)CO |
Introduction
Structural Components
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Imidazole Ring: This ring is a common feature in many biologically active compounds, often found in pharmaceuticals due to its ability to interact with biological systems effectively.
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Sulfanyl Group: This group can participate in various chemical reactions, potentially altering the compound's biological activity or solubility.
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Carbamoyl Group: Attached to a chlorophenyl moiety, this group contributes to the compound's structural complexity and potential pharmacological properties.
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Hydroxymethyl Group: This functional group can influence the compound's solubility and reactivity.
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3-Methylphenyl Moiety: This aromatic group may enhance the compound's lipophilicity and interaction with biological targets.
Synthesis and Chemical Reactions
The synthesis of compounds similar to 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. These steps may include:
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Formation of the imidazole ring.
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Introduction of the sulfanyl group.
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Attachment of the carbamoyl and acetamide functionalities.
Chemical reactions involving imidazole and sulfanyl groups can lead to derivatives with altered biological activities or improved solubility properties.
Comparison with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide | Not specified | Not specified | Imidazole, Sulfanyl, Carbamoyl, Hydroxymethyl |
| 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-[4-(trifluoromethyl)phenyl]acetamide | C22H23FN4O4S | 458.5 g/mol | Imidazole, Sulfanyl, Carbamoyl, Trifluoromethyl |
| N-(4-acetylphenyl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide | Not specified | Not specified | Imidazole, Sulfanyl, Carbamoyl, Acetyl |
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